Tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine-1-carboxylate
Description
This compound belongs to a class of boron-containing pyrrolidine derivatives widely used in Suzuki-Miyaura cross-coupling reactions . The tert-butyl carbamate group acts as a protective moiety for the pyrrolidine nitrogen, while the dioxaborolane unit facilitates boron-mediated transformations. Its structural flexibility allows for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30BNO4/c1-14(2,3)20-13(19)18-9-8-12(11-18)10-17-21-15(4,5)16(6,7)22-17/h12H,8-11H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAOITUBDUYFHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2365173-86-8 | |
| Record name | tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Key Observations :
- Stereochemical Outcomes: Compounds synthesized via photoredox catalysis (e.g., 26 and 28) exhibit variable diastereomeric ratios, likely due to radical intermediate dynamics.
- Reactivity: The presence of electron-withdrawing groups (e.g., cyano in ) enhances stability but may reduce boron reactivity in cross-couplings. Conversely, methoxy groups (compound 28) could improve solubility in polar solvents .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Applications : The dioxaborolane moiety in all compounds enables participation in palladium-catalyzed couplings. However, aromatic analogs like (pyrrolopyridine) may show enhanced π-π stacking in biaryl synthesis .
- Deboronative Pathways: Compound 22 undergoes cyclization via a deboronative radical addition, forming cyclobutane rings—a pathway less accessible in non-borated analogs .
Biological Activity
Tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine-1-carboxylate (CAS No. 885693-20-9) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 309.21 g/mol. It is characterized by the presence of a pyrrolidine ring and a dioxaborolane moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 309.21 g/mol |
| CAS Number | 885693-20-9 |
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the pyrrolidine ring and subsequent attachment of the boron-containing group. The detailed synthetic route can vary but generally follows established protocols in organic chemistry for constructing boron-containing compounds.
Anticancer Properties
Research has indicated that compounds containing boron have potential anticancer properties due to their ability to interact with various biological targets. A study highlighted the effectiveness of similar boron-containing compounds in inhibiting cell proliferation in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .
Enzyme Inhibition
This compound has been shown to exhibit inhibitory effects on certain enzymes. Specifically, it may act as an inhibitor of kinases involved in cancer progression. The binding affinity and selectivity for these targets are crucial for its potential therapeutic applications .
Case Studies
- In Vitro Studies : In a series of in vitro experiments, this compound exhibited significant inhibition of tumor cell growth in breast cancer models. The IC50 values were reported in the low micromolar range, indicating potent activity against these cells .
- Mechanistic Insights : Further mechanistic studies revealed that this compound could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that its biological activity may be linked to programmed cell death mechanisms .
Q & A
Q. Critical Conditions :
- Catalyst Loading : 2–5 mol% Pd(dppf)Cl₂ or Pd(OAc)₂.
- Solvent : Anhydrous dioxane or THF to prevent boronate hydrolysis.
- Base : Cs₂CO₃ or K₂CO₃ to deprotonate intermediates.
- Temperature : 80–100°C for 12–24 hours.
Q. Table 1. Representative Reaction Conditions
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(dppf)Cl₂, Cs₂CO₃ | Dioxane | 90 | 65–75 |
| 2 | Pd(OAc)₂, K₂CO₃ | THF | 80 | 70–85 |
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrrolidine ring and boronate ester. For example, the tert-butyl group shows a singlet at δ 1.4 ppm in ¹H NMR, while the dioxaborolane protons appear as a singlet at δ 1.2–1.3 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (e.g., [M+H]+ at m/z 456.4 for C₂₄H₃₃BN₂O₄S) .
- IR Spectroscopy : Detect B-O stretching (1350–1310 cm⁻¹) and carbonyl (C=O) bands (1720 cm⁻¹) .
Note : For chiral variants, optical rotation and chiral HPLC are required to confirm enantiopurity .
Advanced: How can researchers address inconsistencies in spectroscopic data during characterization?
Answer:
Discrepancies often arise from:
- Impurities : Residual solvents (e.g., THF) or unreacted boronate precursors. Use column chromatography (silica gel, hexane/EtOAc) or preparative HPLC for purification .
- Tautomerism : Boronate esters may exhibit dynamic equilibria. Conduct variable-temperature NMR (VT-NMR) to stabilize signals .
- Hydration : Boronates hydrolyze in moisture. Ensure anhydrous conditions during synthesis and storage (argon atmosphere, −20°C) .
Case Study : A 2023 study resolved conflicting ¹³C NMR signals by repeating experiments under strict anhydrous conditions, confirming the absence of hydrolyzed byproducts .
Advanced: How does the steric bulk of the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?
Answer:
The tert-butyl group:
- Steric Hindrance : Shields the pyrrolidine nitrogen, reducing undesired side reactions (e.g., N-arylation) during Suzuki couplings .
- Electronic Effects : Electron-donating tert-butyloxycarbonyl (Boc) group stabilizes intermediates, improving coupling efficiency.
Experimental Validation : A 2024 study compared tert-butyl vs. methyl analogs, showing tert-butyl derivatives achieved 85% yield in couplings vs. 60% for methyl .
Basic: What are the primary applications of this compound in medicinal chemistry research?
Answer:
- Suzuki-Miyaura Coupling : Synthesize biaryl motifs for kinase inhibitors (e.g., SGK-1 inhibitors) .
- Proteolysis-Targeting Chimeras (PROTACs) : Serve as a boronate-containing linker for E3 ligase recruitment .
- Boron Neutron Capture Therapy (BNCT) : Explore boron-rich derivatives for targeted radiotherapy .
Advanced: How can reaction conditions be optimized to mitigate competing side reactions in multi-step syntheses?
Answer:
- Stepwise Monitoring : Use TLC or LC-MS after each step to isolate intermediates (e.g., tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate) .
- Competing Pathways : For example, overalkylation at the pyrrolidine nitrogen can occur. Mitigate by:
- Lowering temperature (0–5°C) during alkylation.
- Using bulky bases (e.g., LiHMDS) to favor mono-substitution .
Q. Table 2. Optimization Strategies
| Side Reaction | Mitigation Strategy | Result |
|---|---|---|
| Overalkylation | Use LiHMDS at 0°C | >90% mono-substitution |
| Boronate Hydrolysis | Anhydrous MgSO₄ in workup | <5% hydrolysis |
Basic: What storage conditions are recommended to ensure the compound’s stability?
Answer:
- Temperature : Store at −20°C in sealed, argon-flushed vials.
- Moisture Control : Use molecular sieves (3Å) in storage containers.
- Light Sensitivity : Protect from UV light using amber glassware .
Advanced: How do structural analogs (e.g., thiazole vs. pyrazole derivatives) affect biological activity?
Answer:
- Thiazole Derivatives : Enhance π-π stacking with kinase active sites (e.g., 10-fold higher IC₅₀ vs. pyrazole analogs in SGK-1 inhibition) .
- Pyrazole Derivatives : Improve solubility but reduce target affinity due to weaker hydrophobic interactions .
Q. Table 3. Activity Comparison
| Analog | Target (IC₅₀, nM) | Solubility (mg/mL) |
|---|---|---|
| Thiazole | 12 ± 2 | 0.5 |
| Pyrazole | 150 ± 20 | 3.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
